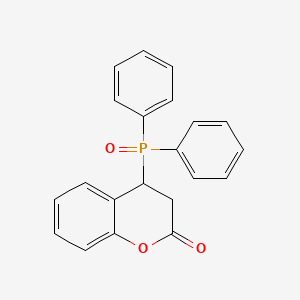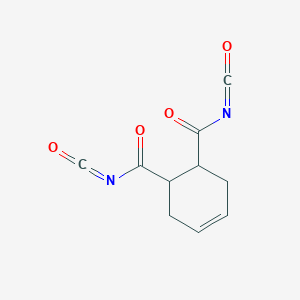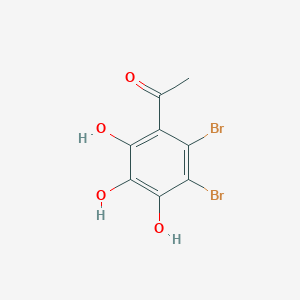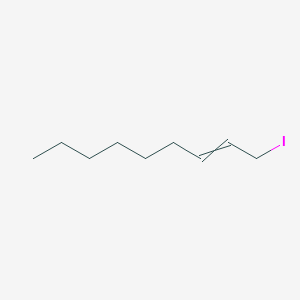
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride is a chemical compound with the molecular formula C5H17ClN2O3Si. It is a silane derivative that contains both amino and silanol functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride typically involves the reaction of 3-aminopropyltriethoxysilane with hydrochloric acid. The reaction proceeds as follows:
Starting Material: 3-aminopropyltriethoxysilane.
Reaction with Hydrochloric Acid: The 3-aminopropyltriethoxysilane is reacted with hydrochloric acid to form this compound.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silanol groups can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reactions with other silanes or siloxanes often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol oxides, while substitution reactions can produce various siloxane derivatives .
Wissenschaftliche Forschungsanwendungen
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride involves its interaction with molecular targets through its amino and silanol groups. These functional groups allow the compound to form hydrogen bonds and covalent bonds with other molecules, facilitating its role as a catalyst or a linker in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: A similar silane compound used for surface modification and as a precursor in sol-gel processes.
(3-((2-Aminoethyl)amino)propyl)silanetriol, hydrochloride: Another derivative with similar applications but different physical properties.
Uniqueness
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride is unique due to its combination of amino and silanol functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and surface modification .
Eigenschaften
CAS-Nummer |
64339-14-6 |
|---|---|
Molekularformel |
C5H16N2O3Si.ClH C5H17ClN2O3Si |
Molekulargewicht |
216.74 g/mol |
IUPAC-Name |
N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H16N2O3Si.ClH/c6-2-4-7-3-1-5-11(8,9)10;/h7-10H,1-6H2;1H |
InChI-Schlüssel |
AVRWLBNLMRHDAY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN)C[Si](O)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


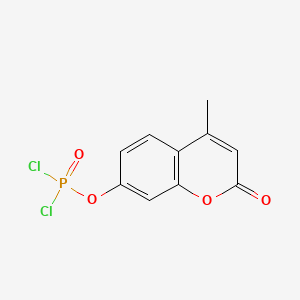

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

